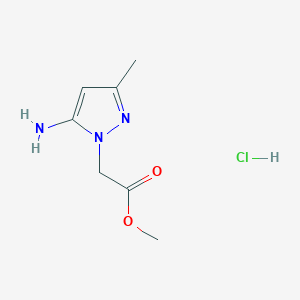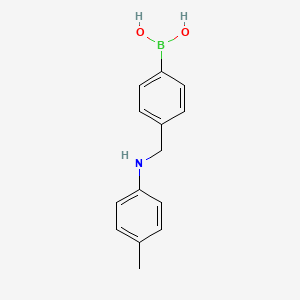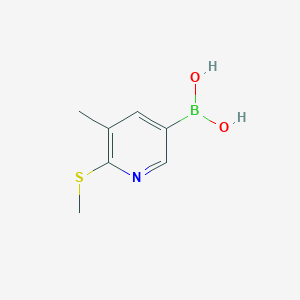
4-Fluoro-5-aza-2-oxindole
Descripción general
Descripción
4-Fluoro-5-aza-2-oxindole is a heterocyclic compound that belongs to the class of oxindoles Oxindoles are significant due to their presence in various natural products and their biological activities
Aplicaciones Científicas De Investigación
4-Fluoro-5-aza-2-oxindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 4-Fluoro-5-aza-2-oxindole is α-Glucosidase , an enzyme that plays a crucial role in the sugar metabolism pathway of organisms . This enzyme’s main function is to hydrolyze glycosidic bonds into glucose .
Mode of Action
This compound acts as an α-Glucosidase inhibitor . It prevents the digestion of carbohydrates and reduces the impact of carbohydrates on blood glucose . A kinetic mechanism study revealed that this compound inhibits α-Glucosidase in a reversible and mixed manner .
Biochemical Pathways
By inhibiting α-Glucosidase, this compound controls postprandial hyperglycemia . α-Glucosidase inhibitors can block the hydrolysis of 1, 4-glycosidic bonds and delay the hydrolysis of carbohydrates into glucose, resulting in the effective reduction of postprandial blood sugar .
Result of Action
The administration of this compound can inhibit nociceptive and emotional behaviors and increase the effectiveness of morphine via modulating the microglia and activating the nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway and µ-opioid receptors (MOR) expression .
Safety and Hazards
Direcciones Futuras
The future directions for 4-Fluoro-5-aza-2-oxindole and related compounds could involve further exploration of their potential as α-glucosidase inhibitors . This could lead to the development of novel treatments for conditions like diabetes . Additionally, the antinociceptive, anxiolytic, and antidepressant effects of 5-fluoro-2-oxindole suggest potential applications in pain management .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-5-aza-2-oxindole has been found to interact with α-glucosidase, an enzyme that plays a crucial role in the digestion of carbohydrates . This interaction is believed to reduce the impact of carbohydrates on blood glucose, making this compound a potential α-glucosidase inhibitor .
Cellular Effects
For instance, 5-fluoro-2-oxindole has been found to inhibit neuropathic pain and modulate microglial activation . It also influences cell function by activating the nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway .
Molecular Mechanism
It is known that it inhibits α-glucosidase in a reversible and mixed manner . Molecular docking studies have been carried out to simulate the affinity between the compound and α-glucosidase .
Temporal Effects in Laboratory Settings
Related compounds like 5-fluoro-2-oxindole have been shown to inhibit allodynia and hyperalgesia induced by complete Freund’s adjuvant (CFA) in a time-dependent manner .
Dosage Effects in Animal Models
Related compounds like 5-fluoro-2-oxindole have been shown to inhibit allodynia and hyperalgesia induced by CFA in a dose-dependent manner .
Metabolic Pathways
It is known that it interacts with α-glucosidase, an enzyme involved in the metabolism of carbohydrates .
Subcellular Localization
A related compound, ScFMO1, has been found to localize in the cytoplasm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-aza-2-oxindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization of α-chloroacetanilides to form oxindoles . The reaction conditions often involve the use of palladium acetate, a phosphine ligand, and a base such as triethylamine in a suitable solvent like toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-5-aza-2-oxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the fluorine atom, which can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a titanium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in an organic solvent.
Major Products Formed:
Oxidation: Formation of 3-monosubstituted oxindoles.
Reduction: Formation of reduced oxindole derivatives.
Substitution: Formation of halogenated oxindole derivatives.
Comparación Con Compuestos Similares
4-Fluoro-5-aza-2-oxindole can be compared with other similar compounds such as:
5-Fluoro-2-oxindole: Shares similar structural features but lacks the aza group, which may affect its biological activity.
Spirooxindoles: These compounds have a spirocyclic structure and are known for their diverse biological activities.
Uniqueness: The presence of both a fluorine atom and an aza group in this compound makes it unique, providing distinct chemical and biological properties that are not observed in other oxindole derivatives.
Propiedades
IUPAC Name |
4-fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEIPGVQAAJMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3089110.png)






![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089165.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3089171.png)
![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)
![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3089194.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3089195.png)
